Regioisomer-Specific Binding Affinity for Oligonucleotides Distinguishes 2,6-DBBQ from 2,5-DBBQ
A direct comparative study using ESI-MS/MS demonstrated that the binding constant of 2,6-dibromo-1,4-benzoquinone (2,6-DBBQ) to single-stranded oligonucleotides is ~100-fold higher than that of 2,5-dimethyl-3,6-dibromo-1,4-benzoquinone (DMDBBQ) [1]. This contrasts with its close structural isomer, 2,5-dibromo-1,4-benzoquinone (2,5-DBBQ), which exhibits a similar binding constant to 2,6-DBBQ but a different fragmentation pattern [1]. The study further revealed that the fully brominated analog, 2,3,5,6-tetrabromo-1,4-benzoquinone (TBBQ), did not form any adducts with oligonucleotides under the same conditions, underscoring the critical role of the 2,6-substitution pattern [1].
| Evidence Dimension | Binding constant (relative) to single-stranded oligodeoxynucleotides (ssODN) |
|---|---|
| Target Compound Data | Binding constant for 2,6-DBBQ to ssODN (used as baseline) |
| Comparator Or Baseline | DMDBBQ: Binding constant ~100-fold lower; 2,5-DBBQ: Similar binding constant to 2,6-DBBQ but different CID fragmentation pattern; TBBQ: No adducts formed |
| Quantified Difference | Approximately 100-fold difference in binding constant between 2,6-DBBQ and DMDBBQ |
| Conditions | ESI-MS/MS analysis of interactions with single-stranded and double-stranded oligonucleotides |
Why This Matters
This differential binding profile is critical for researchers studying DNA damage mechanisms or developing genotoxicity assays, as even a regioisomeric shift (2,5- vs. 2,6-) can alter the compound's interaction with nucleic acids.
- [1] Anichina, J., et al. (2011). Electrospray ionization tandem mass spectrometry analysis of the reactivity of structurally related bromo-methyl-benzoquinones toward oligonucleotides. Analytical Chemistry, 83(21), 8145-8151. View Source
